Methyl 2-chloro-6-sulfamoylbenzoate
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Overview
Description
Methyl 2-chloro-6-sulfamoylbenzoate is an organic compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol It is a derivative of benzoic acid, featuring a chloro group at the 2-position and a sulfamoyl group at the 6-position, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-6-sulfamoylbenzoate can be synthesized through the reaction of 4-chloro-1,2-benzisothiazol-3-one-1,1-dioxide with methanol under reflux conditions while gassing with hydrogen chloride. The reaction typically proceeds for about 3 hours, followed by cooling, suction filtration, and drying to obtain the product . The yield can be improved by evaporating the filtrate under reduced pressure and triturating the residue with methyl tert-butyl ether, followed by renewed filtration and drying .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-sulfamoylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 2-position can be substituted by nucleophiles under suitable conditions.
Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions, and acids or bases for hydrolysis reactions. The specific conditions for these reactions depend on the desired product and the reactivity of the compound.
Major Products Formed
The major products formed from the reactions of this compound include substituted benzoates, carboxylic acids, and various derivatives depending on the reagents and conditions used.
Scientific Research Applications
Methyl 2-chloro-6-sulfamoylbenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfamoyl group.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-sulfamoylbenzoate involves its interaction with molecular targets such as enzymes and proteins. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chloro group and ester functional group also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-chloro-6-sulfamoylbenzoate include:
- Methyl 2-chloro-4-sulfamoylbenzoate
- Ethyl 2,4-dichloro-5-sulfamoylbenzoate
- Methyl 3-methyl-4-sulfamoylbenzoate
- Methyl 2,4-dichloro-5-sulfamoylbenzoate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and sulfamoyl groups at specific positions on the benzoate ring allows for unique interactions with molecular targets, making it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-chloro-6-sulfamoylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)7-5(9)3-2-4-6(7)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYDQFHTHDZUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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